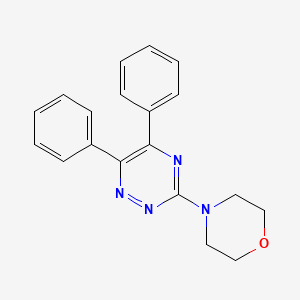

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5,6-diphenyl-1,2,4-triazin-3-yl)morpholine is a tertiary amino compound and a dialkylarylamine.

Activité Biologique

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a triazine core substituted with a morpholine ring. The presence of the diphenyl and morpholine groups contributes to its unique pharmacological properties. The compound is categorized as a tertiary amino compound and has been studied for its potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antiproliferative Activity : Studies have shown that derivatives of 5,6-diaryl-1,2,4-triazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, one derivative demonstrated superior inhibitory effects compared to standard chemotherapeutics like 5-fluorouracil (5-Fu), inducing apoptosis in MGC-803 cells through cell cycle arrest at the G2/M phase and alterations in mitochondrial membrane potential .

- Antimicrobial Activity : The compound has shown promising results against microbial pathogens. For example, triazine-based compounds have been evaluated for their leishmanicidal activity, with some derivatives demonstrating IC50 values lower than that of miltefosine, a standard treatment for leishmaniasis .

- Antitubercular Properties : Research indicates that triazine compounds can inhibit the growth of Mycobacterium tuberculosis by releasing nitric oxide (NO•) and inhibiting key metabolic pathways within the bacteria .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazine core and morpholine ring significantly influence biological activity:

- Substitution Patterns : Variations in the phenyl groups attached to the triazine core affect binding affinity and biological efficacy. For example, substituents that enhance hydrophilicity improve solubility and bioavailability .

- Morpholine Modifications : The presence of the morpholine ring is crucial for enhancing the compound's interaction with biological targets. Studies suggest that modifications to this ring can improve pharmacokinetic profiles and reduce cytotoxicity in mammalian cells .

Case Studies

- Anticancer Activity : A study involving a series of 5,6-diaryl-1,2,4-triazines showed that specific modifications led to compounds that effectively inhibited cancer cell proliferation more than traditional agents .

- Leishmanicidal Activity : Compounds derived from 5,6-diphenyl-1,2,4-triazines were tested against Leishmania donovani promastigotes. Compound T4 exhibited potent activity with an IC50 value of 1.074 mM against promastigotes and 7.186 mM against intracellular amastigotes .

- Tuberculosis Treatment : The optimization of triazine derivatives for tuberculosis treatment highlighted the importance of NO• release in achieving therapeutic efficacy against resistant strains of Mycobacterium tuberculosis .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target Pathogen/Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|---|

| T4 | L. donovani | 1.074 | Induces morphological changes and apoptosis |

| 11E | MGC-803 (Cancer Cell Line) | <5 | Cell cycle arrest at G2/M phase |

| JSF-2019 | Mycobacterium tuberculosis | 0.150 | NO• release and InhA inhibition |

Applications De Recherche Scientifique

Pharmaceutical Applications

- Anticancer Activity : Research indicates that derivatives of triazine compounds exhibit anticancer properties. The presence of the diphenyl group may enhance the interaction with biological targets involved in cancer progression. Studies have shown that such compounds can inhibit tumor growth in various cancer cell lines .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. Its effectiveness is attributed to the ability to disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for developing new antibiotics or preservatives in pharmaceutical formulations .

- Anti-inflammatory Effects : Preliminary studies suggest that 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways at the cellular level .

Cosmetic Applications

- Skin Care Formulations : The compound's ability to penetrate skin layers makes it a suitable ingredient in topical formulations aimed at improving skin hydration and elasticity. Its incorporation into creams and lotions can enhance their efficacy by delivering active ingredients more effectively .

- Stability Enhancer : In cosmetic formulations, this compound can act as a stabilizer for emulsions and suspensions due to its surfactant properties. This enhances product shelf life and performance under varying conditions .

Material Science Applications

- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with specific functionalities. Its unique structure allows for the creation of materials with desirable mechanical and thermal properties, suitable for various industrial applications .

- Nanotechnology : Research is ongoing into the use of this compound in creating nanoparticles for drug delivery systems. The triazine moiety can facilitate the encapsulation of therapeutic agents, improving their bioavailability and targeting capabilities .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The research highlighted the compound's potential as a lead candidate for developing new anticancer drugs.

Case Study 2: Cosmetic Formulation

In a comparative study on skin care products, formulations containing this compound showed improved moisturizing effects compared to standard formulations without this compound. The study concluded that the inclusion of this compound could enhance consumer satisfaction and product efficacy.

Propriétés

Formule moléculaire |

C19H18N4O |

|---|---|

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

4-(5,6-diphenyl-1,2,4-triazin-3-yl)morpholine |

InChI |

InChI=1S/C19H18N4O/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)21-22-19(20-17)23-11-13-24-14-12-23/h1-10H,11-14H2 |

Clé InChI |

XAYFWWVZSYKDIS-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canonique |

C1COCCN1C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.